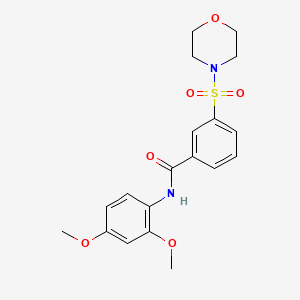N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
CAS No.: 887890-28-0
VCID: VC5119010
Molecular Formula: C19H22N2O6S
Molecular Weight: 406.45
* For research use only. Not for human or veterinary use.

| Description |
N-(2,4-Dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound belonging to the sulfonamide class. These compounds are widely studied due to their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes and receptors. This article provides a detailed overview of the compound's structure, synthesis, physicochemical properties, and potential applications. SynthesisThe synthesis of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves:
Applications and Biological Significance4.1 Enzyme Inhibition 4.2 Anticancer Potential 4.3 Anti-inflammatory Activity Analytical CharacterizationTo confirm the structure and purity of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide, various analytical techniques are employed:
Potential Research DirectionsGiven its structural features, N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide offers opportunities for further exploration:
|
|---|---|
| CAS No. | 887890-28-0 |
| Product Name | N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide |
| Molecular Formula | C19H22N2O6S |
| Molecular Weight | 406.45 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C19H22N2O6S/c1-25-15-6-7-17(18(13-15)26-2)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) |
| Standard InChIKey | PFWJQQMGXCQXKG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC |
| Solubility | not available |
| PubChem Compound | 7424837 |
| Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume